6-Bromo-4-phenylthieno[2,3-B]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
62452-42-0 |
|---|---|
Molecular Formula |
C17H10BrNS |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
6-bromo-4-phenylthieno[2,3-b]quinoline |
InChI |
InChI=1S/C17H10BrNS/c18-12-6-7-15-14(10-12)16(11-4-2-1-3-5-11)13-8-9-20-17(13)19-15/h1-10H |
InChI Key |
CVXAMRPXOCMRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CSC3=NC4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 4 Phenylthieno 2,3 B Quinoline
Strategies for Thieno[2,3-b]quinoline Core Construction
The construction of the thieno[2,3-b]quinoline core can be approached through several strategic synthetic pathways, including cycloaddition reactions and condensation/cyclization sequences. These methods offer versatility in introducing various substituents onto the heterocyclic system.
Cycloaddition Reactions in Thienoquinoline Synthesis
Cycloaddition reactions represent a powerful tool in the synthesis of complex cyclic systems. In the context of thieno[2,3-b]quinolines, specific cycloaddition approaches have been developed to efficiently construct the fused ring system.
Rhodium(III)-catalyzed reactions have emerged as a notable method for the synthesis of complex heterocyclic structures. A specific application involves a formal [4+2] cycloaddition to construct tetracyclic lactones from thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. researchgate.net This reaction is triggered by C-H activation, with the carboxylic acid group acting as a directing group. researchgate.net While this method has been applied to the synthesis of more complex derivatives, the underlying C-H activation and cycloaddition strategy is a significant advancement in the functionalization of the thieno[2,3-b]quinoline core.
Iodocyclization presents a regioselective method for the synthesis of thieno[2,3-b]quinoline derivatives. rsc.org This approach involves the reaction of 3-alkynyl-2-(methylthio)quinolines with an iodine source. rsc.orgrsc.org The reaction proceeds to afford the desired thieno[2,3-b]quinoline derivatives in good yields. rsc.org The resulting halide derivatives are valuable intermediates that can undergo further structural diversification through various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions. rsc.org The structure of the thieno[2,3-b]quinoline derivative formed through this method has been confirmed by X-ray crystallography. rsc.orgdocumentsdelivered.com
A study on the iodocyclization of unsubstituted alkyne 2a with iodine in dichloromethane (B109758) at room temperature initially yielded the thieno[2,3-b]quinoline derivative 4a in 25% yield, along with a diiodo compound. rsc.org Optimization of the reaction conditions, such as using N-iodosuccinimide (NIS) in dichloromethane, improved the yield of the desired product. rsc.org
Table 1: Iodocyclization Reaction Conditions and Yields
| Entry | Iodine Source (equiv.) | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | I2 (2.0) | CH2Cl2 | 4a | 25 |
Condensation and Cyclization Approaches
Condensation and subsequent cyclization reactions provide a more traditional yet effective pathway to the thieno[2,3-b]quinoline core. These methods often involve the stepwise formation of the thiophene (B33073) ring onto a pre-existing quinoline (B57606) structure.
The Vilsmeier-Haack reaction is a versatile and widely used method in the synthesis of heterocyclic compounds. benthamdirect.comingentaconnect.com In the context of thieno[2,3-b]quinolines, this reaction is instrumental in preparing key intermediates. Specifically, the Vilsmeier-Haack cyclisation of N-arylacetamides leads to the formation of 2-chloro-3-formylquinolines. benthamdirect.comingentaconnect.comresearchgate.net These intermediates are crucial starting materials for the subsequent synthesis of thieno[2,3-b]quinolones. benthamdirect.comingentaconnect.com This two-step approach, beginning with the Vilsmeier-Haack reaction, is considered a facile and promising route for accessing the thieno[2,3-b]quinoline scaffold. benthamdirect.comresearchgate.net
A common and effective method for constructing the thiophene ring onto a quinoline core involves the reaction of a 2-chloro-3-formylquinoline with a sulfur-containing reagent. The reaction of 2-chloro-3-formylquinolines with thioglycolic acid can lead to the formation of thieno[2,3-b]quinoline-2-carboxylic acids. researchgate.net This reaction typically affords a mixture of the cyclized thieno[2,3-b]quinoline-2-carboxylic acid and the uncyclized [(3-formylquinolin-2-yl)thio]acetic acid intermediate. researchgate.net The uncyclized intermediate can be subsequently cyclized to the desired thieno[2,3-b]quinoline derivative. researchgate.net This method provides a direct route to functionalized thieno[2,3-b]quinolines bearing a carboxylic acid group at the 2-position, which can be a handle for further synthetic transformations.
Copper Oxide Nanoparticle Catalyzed Cyclo-condensation
Recent advancements in catalysis have introduced the use of copper oxide nanoparticles (CuO NPs) as efficient catalysts for the synthesis of thieno[2,3-b]quinoline derivatives. This method typically involves a cyclo-condensation reaction. While a direct synthesis of 4-phenylthieno[2,3-b]quinoline using this specific catalytic system is not extensively detailed in the literature, the general approach involves the reaction of a suitably substituted 2-chloro-3-formylquinoline with a sulfur-containing reagent.
For the synthesis of the 4-phenyl variant, the precursor would be 2-chloro-4-phenylquinoline-3-carbaldehyde. The proposed reaction, catalyzed by CuO NPs, would proceed via a cyclo-condensation with a reagent like thioglycolic acid or its esters. The nanoparticle surface is believed to play a crucial role in activating the reactants and facilitating the ring closure to form the thiophene ring fused to the quinoline core. The magnetic properties of some CuO NPs can also simplify catalyst recovery and reuse.
Table 1: Key Features of CuO Nanoparticle Catalyzed Cyclo-condensation
| Feature | Description |
| Catalyst | Copper Oxide Nanoparticles (CuO NPs) |
| Reactants | 2-chloro-4-phenylquinoline-3-carbaldehyde, Thioglycolic acid or its ester |
| Reaction Type | Cyclo-condensation |
| Advantages | Potential for high yields, catalytic nature, and possible catalyst recyclability. |
Other Ring-Forming Methodologies
Beyond nanoparticle catalysis, several other established synthetic routes can be adapted to construct the 4-phenylthieno[2,3-b]quinoline framework. These methods often provide versatility in accessing a range of substituted derivatives.
Friedländer Annulation: This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. clockss.orgwikipedia.orgnih.govorganic-chemistry.org To synthesize 4-phenylthieno[2,3-b]quinoline, a potential pathway would involve the reaction of a 3-amino-2-benzoylthiophene derivative with a suitable ketone or aldehyde under acidic or basic conditions. The reaction proceeds through a series of condensation and cyclodehydration steps to afford the quinoline ring fused to the thiophene. A variety of catalysts, including Brønsted and Lewis acids, have been employed to promote this reaction. clockss.orgnih.gov
Gewald Aminothiophene Synthesis: The Gewald reaction provides a versatile route to polysubstituted 2-aminothiophenes, which can serve as key intermediates. wikipedia.orgmdpi.comarkat-usa.orgresearchgate.netorganic-chemistry.org The synthesis could commence with the Gewald reaction of a suitable ketone, an activated nitrile (like malononitrile), and elemental sulfur to produce a 2-amino-3-cyanothiophene. This intermediate can then be further elaborated and cyclized to form the quinoline ring of the thieno[2,3-b]quinoline system, incorporating the 4-phenyl substituent in a subsequent step, for instance, through a reaction with a phenyl-containing building block before the final cyclization.
Fiesselmann Thiophene Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters to generate substituted thiophenes. wikipedia.orgresearchgate.netresearchgate.netsemanticscholar.org A strategy employing this reaction could involve the synthesis of a suitably functionalized thiophene precursor that already contains or is later functionalized with the necessary groups to construct the fused quinoline ring with a phenyl group at the 4-position.
Introduction of the Bromine Moiety at Position 6
With the 4-phenylthieno[2,3-b]quinoline core in hand, the next critical step is the regioselective introduction of a bromine atom at the 6-position. This can be achieved through direct bromination of the heterocyclic system or by utilizing a precursor that already contains the bromine atom.
Regioselective Bromination Techniques for Quinoline Derivatives
The principles of electrophilic aromatic substitution on the quinoline ring system are well-established and can be applied to the thieno[2,3-b]quinoline scaffold. The electron-withdrawing nature of the nitrogen atom in the quinoline ring deactivates the heterocyclic part towards electrophilic attack, directing substitution to the benzenoid ring.
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic and heterocyclic compounds. It serves as a source of electrophilic bromine, often under milder conditions than molecular bromine. In the context of quinoline derivatives, NBS has been effectively used for bromination. The reaction mechanism typically involves the generation of a bromine cation or a related electrophilic bromine species that attacks the electron-rich positions of the quinoline ring. For 4-phenylthieno[2,3-b]quinoline, the substitution is expected to occur on the benzo portion of the quinoline moiety, with the 6-position being a likely site for substitution due to electronic and steric factors.
In some cases, NBS can also act as an oxidant, leading to dehydrogenation in partially saturated quinoline precursors, which can be a useful one-pot strategy to achieve both aromatization and bromination.
Direct bromination using molecular bromine (Br₂) is a fundamental method for introducing bromine onto aromatic rings. The regioselectivity of this reaction on quinoline and its derivatives is highly dependent on the reaction conditions, including the solvent and the presence of a catalyst. The reaction of 4-phenylthieno[2,3-b]quinoline with molecular bromine would be expected to yield a mixture of brominated products, with the substitution pattern influenced by the directing effects of the fused thiophene ring and the phenyl group. Careful optimization of reaction conditions, such as temperature and the use of a suitable solvent like acetic acid or chloroform, would be necessary to favor the formation of the 6-bromo isomer.
Bromination of Thieno[2,3-b]quinoline Precursors
An alternative and often more controlled strategy for the synthesis of 6-Bromo-4-phenylthieno[2,3-b]quinoline is to introduce the bromine atom at an earlier stage of the synthesis. This approach involves using a brominated starting material in the ring-forming reaction. For instance, employing a 4-bromoaniline (B143363) derivative in a Friedländer-type synthesis with an appropriate thiophene-containing ketone would directly lead to the formation of the 6-bromothieno[2,3-b]quinoline core. This "pre-bromination" strategy circumvents the potential for non-selective bromination of the final heterocyclic system and can often lead to higher yields of the desired isomer. A known synthetic route to 6-bromoquinoline (B19933) involves the Skraup synthesis using 4-bromoaniline. chemicalbook.com This principle can be adapted to the synthesis of the more complex thieno[2,3-b]quinoline system.
Table 2: Comparison of Bromination Strategies
| Strategy | Description | Advantages | Disadvantages |
| Direct Bromination | Electrophilic substitution on the pre-formed 4-phenylthieno[2,3-b]quinoline core. | Fewer synthetic steps if the core is readily available. | Potential for poor regioselectivity and formation of multiple isomers. |
| Precursor Bromination | Use of a brominated starting material (e.g., 4-bromoaniline) in the ring-forming reaction. | High regioselectivity, leading to a single desired isomer. | May require a longer overall synthetic sequence. |
Incorporation of the Phenyl Substituent at Position 4
The installation of a phenyl group at the C4 position of the thieno[2,3-b]quinoline core typically involves the formation of a carbon-carbon bond between the heterocyclic scaffold and a phenyl-donating reagent. This is most commonly accomplished using a precursor such as 6-bromo-4-chloroquinoline (B1276899) or 6-bromo-4-iodoquinoline, where the halogen at the 4-position serves as a reactive handle for substitution. atlantis-press.comnih.gov
Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming C-C bonds, and they are extensively used for the arylation of heterocyclic compounds. arkat-usa.orgnih.gov These reactions generally involve an oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product and regenerate the catalyst. mdpi.comresearchgate.net
The Suzuki-Miyaura coupling is a widely employed method for the synthesis of 4-phenylthieno[2,3-b]quinolines. arkat-usa.orgrsc.org This reaction involves the coupling of a 4-halo-thieno[2,3-b]quinoline derivative with a phenylboronic acid or its esters in the presence of a palladium catalyst and a base. nih.govresearchgate.net The versatility of this method allows for a broad range of functional groups to be tolerated on both coupling partners.
The general reaction scheme involves reacting 6-bromo-4-halo-thieno[2,3-b]quinoline with phenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. mdpi.com Dichloropalladium complexes with phosphine (B1218219) ligands, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), are often effective. researchgate.net
| Component | Example | Purpose |
| Heterocyclic Halide | 6-Bromo-4-chloro-thieno[2,3-b]quinoline | Electrophilic partner |
| Boron Reagent | Phenylboronic acid | Nucleophilic phenyl source |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |
| Base | Na₂CO₃, K₂CO₃ | Activates the boron reagent |
| Solvent | Dioxane/Water, DMF, Toluene | Solubilizes reactants |
This interactive table summarizes typical components used in Suzuki-Miyaura coupling for the synthesis of 4-phenyl substituted quinolines.
The Sonogashira reaction provides an alternative pathway for introducing a phenyl group, typically through a two-step process involving an alkyne intermediate. wikipedia.orglibretexts.org The reaction couples a terminal alkyne (e.g., phenylacetylene) with an aryl or vinyl halide. organic-chemistry.org In this context, 6-bromo-4-halo-thieno[2,3-b]quinoline is reacted with phenylacetylene (B144264) using a dual catalyst system, typically composed of a palladium complex and a copper(I) salt (e.g., CuI). rsc.orgnih.gov
This initial coupling yields a 6-bromo-4-(phenylethynyl)thieno[2,3-b]quinoline intermediate. Subsequent chemical transformations, such as cyclization or reduction, would be required to form the 4-phenyl substituent. However, the Sonogashira coupling itself is the key C-C bond-forming step that introduces the phenylacetylene moiety at the target position. rsc.org
| Component | Example | Purpose |
| Heterocyclic Halide | 6-Bromo-4-iodo-thieno[2,3-b]quinoline | Electrophilic partner |
| Alkyne | Phenylacetylene | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine | Acts as a base and solvent |
| Solvent | THF, DMF | Solubilizes reactants |
This interactive table outlines the common reagents for a Sonogashira coupling reaction.
The Heck reaction is another palladium-catalyzed method that can be used for C-C bond formation, involving the reaction of an aryl halide with an alkene in the presence of a base. organic-chemistry.orgnih.gov To synthesize this compound, the 4-halo derivative could be coupled with styrene (B11656).
The catalytic cycle involves the oxidative addition of the 4-halo-thieno[2,3-b]quinoline to a Pd(0) catalyst, followed by migratory insertion of the styrene molecule. libretexts.org A subsequent β-hydride elimination step yields the arylated alkene product and regenerates the palladium catalyst. libretexts.org This would result in a styryl-substituted thienoquinoline, which would then require an additional oxidation step to form the aromatic phenyl ring.
| Component | Example | Purpose |
| Heterocyclic Halide | 6-Bromo-4-bromo-thieno[2,3-b]quinoline | Electrophilic partner |
| Alkene | Styrene | Alkene coupling partner |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |
| Base | Et₃N, K₂CO₃ | Neutralizes HX formed during the reaction |
| Ligand (optional) | PPh₃, P(o-tolyl)₃ | Stabilizes the palladium catalyst |
| Solvent | DMF, Acetonitrile | Solubilizes reactants |
This interactive table presents typical conditions for a Heck coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction specifically for the formation of carbon-nitrogen bonds. wikipedia.org While the previous methods focus on C-C bond formation at the 4-position, this reaction is used for N-arylation. ias.ac.in In the context of the thieno[2,3-b]quinoline scaffold, this would involve forming a bond between the nitrogen atom of the quinoline ring and a phenyl group.
This transformation is particularly relevant for synthesizing N-phenyl derivatives from the parent heterocycle or its partially saturated analogues. The reaction couples an amine (the N-H bond of the heterocycle) with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base. researchgate.netyoutube.com Bulky, electron-rich phosphine ligands are often crucial for achieving high efficiency. youtube.com This method does not install a phenyl group at the C4-position but rather on the heterocyclic nitrogen atom.
While palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for the phenylation of the thieno[2,3-b]quinoline core, other strategies exist in the broader field of organic synthesis. These can include classical methods like Friedel-Crafts reactions, though these often lack the regioselectivity required for complex heterocyclic systems. Modern approaches such as radical-based Minisci reactions or photoredox-catalyzed C-H arylation could theoretically be applied, but their use for the specific synthesis of this compound is not as widely documented as the palladium-catalyzed routes.
Palladium-Catalyzed Cross-Coupling Reactions for Arylation
Reaction Conditions and Optimization
The success of synthesizing this compound hinges on the careful optimization of reaction conditions, including the choice of catalysts, solvents, and temperature.
Catalysts are crucial for many of the key bond-forming reactions in the synthesis of thieno[2,3-b]quinolines.
Palladium/Copper-Catalyzed Reactions: Pd/Cu co-catalysis is instrumental in Sonogashira cross-coupling reactions. researchgate.netmdpi.com This is used to form carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp2-hybridized carbons (aryl halides), a key step in building the carbon skeleton of the target molecule or its precursors.
Rhodium(III)-Catalyzed Reactions: Rh(III) catalysts are employed for C-H activation and formal [4+2] cycloadditions. researchgate.netmdpi.com This modern synthetic method allows for the direct functionalization of C-H bonds, offering an atom-economical way to construct complex ring systems. For example, a thieno[2,3-b]quinoline-2-carboxylic acid can react with an internal alkyne in the presence of a Rh(III) catalyst to form more complex polycyclic structures. mdpi.com
Copper Oxide Nanoparticles (CuO NPs): CuO NPs have been utilized as a recyclable catalyst for the synthesis of thieno[2,3-b]quinoline derivatives. researchgate.net They facilitate the cyclo-condensation reaction between 2-chloroquinoline-3-carbaldehydes and thioglycolic acid, offering a greener and more efficient catalytic system. researchgate.net
| Catalyst System | Reaction Type | Example Application | Reference |
|---|---|---|---|
| Pd/Cu | Sonogashira Cross-Coupling | Coupling of bromo-thieno[2,3-b]pyrazines with alkynes | researchgate.netmdpi.com |
| Rh(III) | C-H Activation / [4+2] Cycloaddition | Synthesis of tetracyclic lactones from thieno[2,3-b]quinoline-2-carboxylic acid | researchgate.netmdpi.com |
| CuO NPs | Cyclo-condensation | Synthesis of thieno[2,3-b]quinoline derivatives from 2-chloroquinoline-3-carbaldehydes | researchgate.net |
The choice of solvent is critical as it can influence reaction rates, yields, and even the course of a reaction. A variety of solvents are used in the synthesis of the thieno[2,3-b]quinoline core and its precursors.
High-boiling point solvents like diphenyl ether (Ph2O) are often used for high-temperature thermal cyclization steps, such as the Gould-Jacobs reaction, to form the quinoline ring. atlantis-press.comresearchgate.net Polar aprotic solvents such as Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used for a wide range of reactions. DMF is a solvent of choice for nucleophilic substitution reactions and for certain catalytic reactions involving metal catalysts. mdpi.comnih.gov THF is frequently used for organometallic reactions and as a solvent for dissolving intermediates. atlantis-press.commdpi.comgoogle.com Alcohols like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) are often used as solvents for reactions involving bases or for recrystallization of products. mdpi.comnih.govgoogle.comnih.gov Dichloromethane (CH2Cl2) is typically used for reactions at or below room temperature and for extraction during workup procedures. nih.govsemanticscholar.org
| Solvent | Abbreviation | Typical Use/Role | Reference |
|---|---|---|---|
| Diphenyl ether | Ph2O | High-temperature thermal cyclization | atlantis-press.comresearchgate.net |
| Dimethylformamide | DMF | Catalytic reactions, nucleophilic substitutions | mdpi.comnih.govekb.eg |
| Tetrahydrofuran | THF | Dissolving intermediates, cyclization reactions | atlantis-press.commdpi.comgoogle.com |
| Methanol | MeOH | Solvent for hydrolysis and other reactions | mdpi.comgoogle.comnih.gov |
| Ethanol | EtOH | Recrystallization, solvent for substitution reactions | researchgate.netnih.govnih.gov |
| Dichloromethane | CH2Cl2 | Extraction, low-temperature reactions | nih.govsemanticscholar.org |
Temperature is a critical parameter that must be precisely controlled to ensure desired outcomes. High temperatures are often required for cyclization reactions to form the quinoline ring. For example, heating the precursor in diphenyl ether (Ph2O) at temperatures ranging from 190°C to 250°C is a common method to induce cyclization. atlantis-press.comresearchgate.net Chlorination of the resulting quinolin-4-ol is typically performed by refluxing with phosphorus oxychloride (POCl3) at around 110°C. atlantis-press.comresearchgate.net
Other steps are performed at or below room temperature. For example, nucleophilic acyl substitutions to introduce moieties onto the thienoquinoline core can be carried out at room temperature. nih.gov Certain reactions, such as the formation of diazonium salts for subsequent coupling, require cooling to 0-5°C to prevent decomposition. ekb.eg Many reactions are simply conducted at reflux, with the temperature being determined by the boiling point of the chosen solvent. For instance, refluxing in ethanol (approx. 78°C) or DMF (approx. 153°C) are common conditions. nih.gov While most syntheses are conducted at atmospheric pressure, some hydrogenation steps, used for example to reduce a nitro group, may be carried out under a positive pressure of hydrogen gas. nih.gov
Reactivity and Derivatization of 6 Bromo 4 Phenylthieno 2,3 B Quinoline
Reactions at the Bromine Center (C-6)
The bromine atom at the C-6 position is the primary site for synthetic elaboration of the 6-Bromo-4-phenylthieno[2,3-b]quinoline core. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, though other transformations like nucleophilic aromatic substitution and halogen-metal exchange are also viable pathways for functionalization.
Cross-Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The C-6 bromine atom of the thieno[2,3-b]quinoline scaffold serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura reaction is a widely employed method for introducing new aryl and heteroaryl moieties by coupling an organoboron species with an organic halide. nih.govwikipedia.org For this compound, this reaction allows for the synthesis of 6-aryl and 6-heteroaryl derivatives. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from palladium(II) precursors like Dichlorobis(triphenylphosphine)palladium(II) or Palladium(II) acetate. researchgate.net
The general catalytic cycle involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Studies on similar 6-bromoquinoline (B19933) systems have shown high yields for these couplings. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromoquinoline Scaffolds This table is illustrative, based on reactions with similar substrates.
| Catalyst | Ligand | Base | Solvent | Coupling Partner (Boronic Acid) | Resulting Functional Group |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Phenylboronic acid | 6-Phenyl |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl) |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl) |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF | Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl) |
Alkynylation and Alkenylation Reactions
Alkynylation: The Sonogashira coupling reaction is a reliable method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction introduces an alkynyl group at the C-6 position of the thieno[2,3-b]quinoline core. The process is typically co-catalyzed by palladium and copper(I) salts, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation with a copper acetylide intermediate, and reductive elimination. wikipedia.org Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions. libretexts.org This functionalization is valuable for extending conjugation and creating rigid molecular structures. rsc.org
Alkenylation: The Mizoroki-Heck reaction, commonly known as the Heck reaction, facilitates the introduction of alkenyl groups by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for creating substituted alkenes, often with high stereoselectivity for the trans isomer. organic-chemistry.orgresearchgate.net Research on the Heck coupling of a structurally similar 6-bromothieno[2,3-d]pyrimidine (B1279958) with various acrylates has demonstrated that the reaction outcome is highly dependent on the choice of catalyst, solvent, and base. rsc.org This indicates that careful optimization would be required for the this compound substrate.
Table 2: Representative Conditions for Sonogashira and Heck Reactions This table is illustrative, based on reactions with similar substrates.
| Reaction | Catalyst | Co-catalyst/Ligand | Base | Alkene/Alkyne Partner | Resulting Functional Group |
| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Phenylacetylene (B144264) | 6-(Phenylethynyl) |
| Sonogashira | Pd(PPh₃)₄ | CuI | DIPA | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl) |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Styrene (B11656) | 6-Styryl (trans) |
| Heck | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | n-Butyl acrylate | 6-(3-(Butoxycarbonyl)vinyl) |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful transformation that converts an aryl halide into a highly reactive organometallic intermediate. wikipedia.org This reaction is particularly useful for creating a nucleophilic carbon center at the C-6 position, which can then be reacted with a wide array of electrophiles. The most common method involves lithium-halogen exchange, where the aryl bromide is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (typically -78 °C to -100 °C). tcnj.eduias.ac.in
The extremely low temperatures are critical to ensure that the halogen-metal exchange is faster than any potential nucleophilic attack by the organolithium reagent on other parts of the thienoquinoline scaffold. tcnj.edu Once the 6-lithio-4-phenylthieno[2,3-b]quinoline intermediate is formed, it can be quenched with various electrophiles to introduce a diverse range of functional groups that are otherwise difficult to install. wikipedia.org More recent protocols have also utilized a combination of Grignard reagents and organolithiums, such as i-PrMgCl and n-BuLi, which can sometimes be performed under non-cryogenic conditions. nih.govmdpi.com
Table 3: Potential Functionalization via Halogen-Metal Exchange and Electrophilic Quench
| Reagent Sequence | Electrophile (E⁺) | Introduced Functional Group |
| 1. n-BuLi, THF, -78°C2. E⁺ | DMF (N,N-Dimethylformamide) | -CHO (Formyl) |
| 1. n-BuLi, THF, -78°C2. E⁺ | CO₂ (Carbon dioxide), then H₃O⁺ | -COOH (Carboxyl) |
| 1. n-BuLi, THF, -78°C2. E⁺ | I₂ (Iodine) | -I (Iodo) |
| 1. n-BuLi, THF, -78°C2. E⁺ | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) |
| 1. n-BuLi, THF, -78°C2. E⁺ | B(OCH₃)₃ (Trimethyl borate), then H₃O⁺ | -B(OH)₂ (Boronic acid) |
| 1. n-BuLi, THF, -78°C2. E⁺ | CH₃I (Methyl iodide) | -CH₃ (Methyl) |
Reactivity of the Phenyl Group (C-4)
The phenyl group at the C-4 position of the thieno[2,3-b]quinoline core can also undergo chemical modification, primarily through electrophilic aromatic substitution (SEAr). However, the large, fused heterocyclic thienoquinoline system acts as a deactivating, electron-withdrawing group via its inductive effect. This deactivation makes the C-4 phenyl ring less reactive towards electrophiles than benzene (B151609) itself.
Electrophilic attack on this phenyl ring would be directed by the electronic influence of the thienoquinoline substituent. As a deactivating group, it will primarily direct incoming electrophiles to the meta positions (C-3' and C-5') of the phenyl ring. Some substitution at the para position (C-4') may also occur, but ortho substitution (C-2' and C-6') is generally disfavored due to steric hindrance from the bulky heterocyclic core.
Typical electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to yield predominantly the meta-substituted derivatives. It is important to note that harsh reaction conditions may be required to overcome the deactivation of the ring. The reactivity of the quinoline (B57606) portion of the core itself towards electrophiles, which typically occurs at the C-5 and C-8 positions, would also need to be considered as a potential competing reaction pathway under strongly acidic conditions. quimicaorganica.org
Electrophilic Aromatic Substitution on the Phenyl Ring
The thieno[2,3-b]quinoline nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen-containing pyridine (B92270) ring. Consequently, electrophilic attack occurs preferentially on the more activated pendant 4-phenyl group. In typical EAS reactions such as nitration or halogenation, the directing influence of the bulky heterocyclic substituent and its electronic effects guide the incoming electrophile.
Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), the reaction is expected to favor substitution at the para-position of the phenyl ring, with some formation of the ortho-substituted product. Steric hindrance from the large thienoquinoline core may reduce the yield of the ortho isomer. libretexts.org The stabilization of the intermediate arenium ion is greatest when the electrophile adds to the ortho or para positions, allowing for resonance delocalization. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Phenyl Substituted Aromatics
| Reaction | Reagents | Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | para-nitro derivative | Electronic preference for ortho/para, with para favored due to reduced steric hindrance. libretexts.org |
| Bromination | Br₂, FeBr₃ | para-bromo derivative | Similar to nitration, the para position is electronically activated and sterically accessible. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-acyl derivative | The acyl group is introduced preferentially at the sterically unhindered and activated para-position. |
This table is based on general principles of electrophilic aromatic substitution as direct experimental data on this compound was not available in the surveyed literature.
Functionalization of the Phenyl Ring for Advanced Architectures
To build more complex structures, the phenyl ring can be further functionalized, most commonly through palladium-catalyzed cross-coupling reactions. fiveable.mewikipedia.org This typically requires the initial synthesis of a 6-bromo-4-(halophenyl)thieno[2,3-b]quinoline, for example, using a bromo-substituted phenylboronic acid in the initial synthetic steps. With a halogen handle (e.g., Br, I) on the phenyl ring, a wide array of coupling partners can be introduced.
Reactions such as the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to attach new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org This strategy allows for the construction of elaborate biaryl systems, extended conjugated structures, and molecules with appended functional groups for further manipulation.
Reactions of the Thieno[2,3-b]quinoline Core
The heterocyclic core of the molecule possesses several sites for potential functionalization, with the carbon-bromine bond at the C-6 position being the most prominent reactive handle.
Functionalization at Other Ring Positions
The bromine atom at the C-6 position is the most versatile site for derivatization on the thieno[2,3-b]quinoline core. It readily participates in a variety of palladium-catalyzed cross-coupling reactions. fiveable.me The C-Br bond can undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, thereby enabling the introduction of a wide range of substituents. acs.orgresearchgate.net
Functionalization of the thiophene (B33073) ring at the C-2 or C-3 positions is more challenging but can be achieved. C-H activation strategies, often catalyzed by transition metals like rhodium or palladium, can target these positions. nih.govmdpi.com For instance, directing groups can be used to steer the catalyst to a specific C-H bond. nih.gov Alternatively, lithiation followed by quenching with an electrophile could provide a route to functionalized products, with regioselectivity influenced by the acidity of the ring protons and coordination to the heteroatoms. In related dibromothiophenes, palladium-catalyzed coupling occurs preferentially at the position adjacent to the sulfur atom, suggesting the C-2 position in the thieno[2,3-b]quinoline system is electronically favored for such reactions. rsc.org
Oxidation and Reduction Processes of the Heterocyclic System
The heterocyclic system of this compound can undergo both oxidation and reduction reactions, although these transformations are less common than cross-coupling.
Oxidation : The quinoline nitrogen can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). The formation of the N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic or cycloaddition reactions and potentially enabling alternative functionalization pathways, such as regioselective nitration at the C-3 position. rsc.org The sulfur atom in the thiophene ring is also susceptible to oxidation under stronger conditions, potentially yielding a sulfoxide (B87167) or sulfone, which would significantly alter the electronic character of the thiophene ring.
Reduction : Catalytic hydrogenation can be used to reduce the quinoline portion of the molecule. Depending on the catalyst and conditions, this can lead to a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation converts the flat, aromatic quinoline system into a more flexible, three-dimensional saturated ring, which can be valuable for creating molecules with different spatial arrangements.
Regioselectivity and Chemoselectivity in Transformations
Controlling the selectivity of reactions is crucial when working with a multifunctional molecule like this compound.
Chemoselectivity : The molecule presents several distinct reactive sites: the C-Br bond, C-H bonds on the phenyl ring, and C-H bonds on the heterocyclic core.
In palladium-catalyzed cross-coupling , the reaction will occur almost exclusively at the C-6 bromine bond, as the energy barrier for oxidative addition to a C-Br bond is significantly lower than for C-H activation under typical coupling conditions. researchgate.net
In electrophilic aromatic substitution , the reaction will chemoselectively target the electron-richer pendant phenyl ring over the electron-deficient heterocyclic system. stackexchange.com
Regioselectivity : Once a reaction type is chosen, regioselectivity determines the position of the new substituent.
For electrophilic attack on the phenyl ring , substitution is electronically directed to the ortho and para positions, with the para position generally favored to minimize steric clash with the bulky heterocyclic core. libretexts.org
For reactions on the thieno[2,3-b]quinoline core , the C-6 position is pre-functionalized for selective cross-coupling. If C-H activation were pursued, regioselectivity between C-2, C-3, and other positions on the quinoline ring would depend heavily on the catalyst, directing group, and reaction conditions. nih.gov The electronic environment of the thiophene ring suggests that the C-2 position is a likely site for metalation or C-H activation. rsc.org
The predictable selectivity of these transformations allows for the methodical and controlled synthesis of complex derivatives from the this compound scaffold.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 5-nitroquinoline |
| 8-nitroquinoline |
| 3-nitroquinoline |
| 4-nitroisoquinoline-1-carboxylic acid |
| 6-bromo-4-(halophenyl)thieno[2,3-b]quinoline |
| Thieno[2,3-b]quinoline-2-carboxylic acid |
Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR, ¹³C NMR, and 2D NMR data for 6-Bromo-4-phenylthieno[2,3-b]quinoline are not available in the reviewed literature. The characterization of related thieno[2,3-b]quinoline derivatives has been reported, confirming the utility of these techniques for structural elucidation. rsc.org
Proton NMR (¹H NMR) for Structural Elucidation
Experimental ¹H NMR spectral data for this compound is not publicly available.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Experimental ¹³C NMR spectral data for this compound is not publicly available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
There are no specific reports on the use of 2D NMR techniques for the structural analysis of this compound in the surveyed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental IR absorption data for this compound could not be found in the available literature. For related compounds, IR spectroscopy is a standard method for confirming the presence of key functional groups.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Specific HRMS data for this compound, which would provide its exact mass and confirm its elemental composition, is not reported in the reviewed scientific literature.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for the mass analysis of medium to large, often polar, and thermally labile molecules. In the characterization of novel heterocyclic compounds like thieno[2,3-b]quinoline derivatives, ESI-MS is routinely employed to confirm the molecular weight of the synthesized compound, providing crucial evidence for its identity.
For thieno[2,3-b]quinoline derivatives, high-resolution mass spectrometry (HRMS) using an ESI source is particularly powerful. It provides the exact mass of the molecular ion, typically the protonated molecule [M+H]⁺, with high precision. This allows for the determination of the elemental formula, a critical step in confirming the structure of a newly synthesized compound. While specific ESI-MS data for this compound is not prominently detailed in available literature, the characterization of related structures follows a standard protocol. For instance, various thieno[2,3-b]quinoline derivatives have been characterized by mass spectral data to confirm their successful synthesis. tandfonline.comrsc.org In studies of similar heterocyclic systems, such as 6-bromo quinazoline (B50416) derivatives, mass spectroscopy is a standard method for structural identification. nih.gov The expected protonated molecular ion [M+H]⁺ for C₁₉H₁₁BrN₂S would appear at an m/z (mass-to-charge ratio) that reflects its isotopic composition, primarily influenced by the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), which would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 Da.
Table 1: Representative Mass Spectrometry Data for Related Heterocyclic Compounds
| Compound Class | Ionization Mode | Observed Feature | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridines | ESI | Molecular Ion Confirmation | nih.gov |
| Thieno[2,3-b]quinolines | Mass Spectrometry | Structural Characterization | tandfonline.comrsc.orgresearchgate.net |
This table illustrates the common use of mass spectrometry for characterizing the core structures related to the target compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For complex heterocyclic systems like this compound, single-crystal X-ray diffraction is invaluable for confirming the connectivity of the fused rings and the stereochemistry of substituents.
While a specific crystal structure for this compound has not been reported in the searched literature, crystallographic data for closely related bromo-substituted quinoline (B57606) derivatives provide insight into the expected structural features. nih.govresearchgate.net For example, the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate reveals a planar quinoline ring system and details the intermolecular forces, such as C–H···O hydrogen bonds, that stabilize the crystal packing. nih.gov In another example, 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, the crystal structure confirms the molecular geometry and shows how molecules form inversion dimers linked by N—H···N hydrogen bonds. researchgate.net
These studies highlight that key parameters determined by X-ray crystallography include the crystal system, space group, unit cell dimensions, and the dihedral angles between different ring systems within the molecule. For this compound, one would expect to determine the degree of planarity of the fused thieno[2,3-b]quinoline core and the torsion angle of the phenyl group relative to this core, which can be influenced by steric and electronic effects.
Table 2: Example Crystallographic Data for Related Bromo-Quinoline Derivatives
| Compound | Crystal System | Space Group | Key Feature | Reference |
|---|---|---|---|---|
| Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate | Orthorhombic | Pbca | Planar quinoline ring system | nih.gov |
This table presents examples of crystallographic data obtained for similar molecular scaffolds, demonstrating the type of information derived from X-ray analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophoric system. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is dictated by π → π* and n → π* transitions within the extensive conjugated system.
The photophysical properties of quinoline derivatives have been a subject of considerable research. nih.gov The absorption and emission characteristics are sensitive to the nature and position of substituents on the quinoline core. The introduction of a bromine atom (an auxochrome) and a phenyl group can cause shifts in the absorption maxima (λmax) compared to the parent thieno[2,3-b]quinoline. Specifically, the extended conjugation provided by the phenyl group at the 4-position is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.
While specific UV-Vis absorption data for this compound are not available in the reviewed literature, studies on substituted quinolines and related fused systems show characteristic absorption bands in the UV-A and near-UV regions (typically 300-400 nm). researchgate.net The solvent used for the measurement can also influence the position of these bands, a phenomenon known as solvatochromism. Detailed photophysical studies would involve measuring absorption and fluorescence spectra, determining quantum yields, and exploring the excited-state dynamics, which are crucial for applications in materials science, such as for organic light-emitting diodes (OLEDs).
Table 3: General UV-Vis Absorption Characteristics of Related Chromophores
| Compound Class | Typical Absorption Range | Type of Transition |
|---|---|---|
| Quinoline Derivatives | 300 - 400 nm | π → π* |
| Phenyl-substituted aromatics | > 250 nm (often red-shifted) | π → π* |
This table summarizes the general spectral regions where related compounds absorb light, providing an expected range for the title compound.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of quinoline-based compounds.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the structure with the minimum energy.
For a molecule like 6-Bromo-4-phenylthieno[2,3-b]quinoline, a key aspect of conformational analysis is the dihedral angle between the phenyl group at the 4-position and the planar thieno[2,3-b]quinoline core. The rotation around the single bond connecting these two rings is associated with a specific energy profile. DFT calculations, commonly using the B3LYP functional with a basis set such as 6-31G(d,p), can map this energy profile to identify the lowest-energy conformer. This stable conformation is crucial as it is the most representative structure for subsequent property calculations. The planarity of the fused heterocyclic system is also confirmed, and bond lengths and angles are calculated to provide a detailed structural model.
Table 1: Representative DFT Functionals and Basis Sets for Heterocycle Geometry Optimization
| Functional | Basis Set | Description |
| B3LYP | 6-31G(d,p) | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The basis set includes polarization (d,p) functions for improved accuracy. |
| M06-2X | 6-311+G(d,p) | A high-nonlocality functional with double the amount of nonlocal exchange, good for main-group thermochemistry and noncovalent interactions. The triple-zeta basis set includes diffuse functions (+). |
| ωB97X-D | def2-TZVP | A long-range corrected hybrid functional that includes empirical dispersion corrections, making it suitable for systems with noncovalent interactions. The triple-zeta valence polarized basis set is from the Ahlrichs family. |
Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of the molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.
HOMO: Represents the ability of a molecule to donate electrons. Its energy level is related to the ionization potential.
LUMO: Represents the ability of a molecule to accept electrons. Its energy level is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited.
For thieno[2,3-b]quinoline derivatives, the HOMO is typically distributed over the electron-rich thiophene (B33073) and quinoline (B57606) rings, while the LUMO may be similarly delocalized across the fused aromatic system. The presence of the phenyl and bromo substituents would modulate the energies and spatial distribution of these orbitals.
Another tool for electronic analysis is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this class of compounds, negative potential is often located around the nitrogen atom of the quinoline ring and the sulfur atom of the thiophene ring, indicating sites susceptible to electrophilic attack.
Table 2: Typical Electronic Properties Calculated via DFT for Heterocyclic Scaffolds
| Property | Description | Typical Application |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Predicts reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Predicts reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability and electronic transition energy. |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Mulliken Charges | Calculated partial charges on each atom. | Provides insight into charge distribution and reactive sites. |
DFT calculations are a powerful method for investigating reaction pathways and understanding reaction mechanisms. This is particularly valuable in the synthesis of complex heterocycles. For instance, studies on the synthesis of thieno[2,3-b]quinoline derivatives through iodocyclization have utilized DFT to elucidate the reaction process. rsc.org
In such studies, calculations are performed to determine the energies of reactants, intermediates, transition states, and products. By mapping the potential energy surface, the most favorable reaction pathway can be identified. Transition state analysis involves locating the saddle point on the energy surface that connects reactants and products. The energy barrier (activation energy) determined from the transition state structure provides a quantitative measure of the reaction rate. This approach has been successfully used to explain the regioselectivity observed in the formation of the thieno[2,3-b]quinoline ring system. rsc.org
Ab Initio and Semi-Empirical Methods
While DFT is widely used, other computational methods also have their place.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. They can offer higher accuracy than DFT for certain properties but are significantly more computationally demanding, limiting their application to smaller molecules.
Semi-Empirical Methods: Methods like AM1, PM3, and MNDO are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the molecule being similar to those used in the parameterization dataset. They are often used for preliminary conformational searches or for modeling large numbers of molecules where speed is a priority.
Computational Spectroscopy (e.g., Predicted NMR Shifts, Vibrational Frequencies)
Computational methods can predict various types of spectra, which is invaluable for structure verification and interpretation of experimental data.
For predicting Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is commonly used. This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Studies on related thieno[2,3-b]pyridines have shown that calculated ¹³C NMR chemical shifts correlate well with experimental values, aiding in the precise assignment of signals.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. The process involves a frequency calculation on the optimized geometry of the molecule. The resulting theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands.
Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for the Parent Quinoline Molecule
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch | 3065 | 3050 |
| C-H stretch | 3048 | 3030 |
| Ring stretch | 1620 | 1618 |
| Ring stretch | 1595 | 1590 |
| C-H in-plane bend | 1430 | 1425 |
| Data adapted from studies on quinoline; serves as an illustrative example of the methodology. researchgate.net |
Molecular Modeling and Dynamics Simulations for Structural and Interaction Analysis
For molecules with potential biological activity, molecular modeling techniques are used to study their interactions with biomolecular targets such as proteins or DNA.
Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when it binds to a receptor's active site. Docking algorithms score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. This method is widely used in drug discovery to screen virtual libraries of compounds and to hypothesize mechanisms of action. Studies on thieno[2,3-b]quinoline derivatives have used docking to explore their potential as enzyme inhibitors.
Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding, MD simulations offer a dynamic view. Starting from a docked pose, an MD simulation calculates the motion of every atom in the ligand-receptor complex over time by solving Newton's equations of motion. This allows researchers to assess the stability of the binding mode, observe conformational changes in the protein or ligand, and calculate binding free energies. MD simulations on related thieno[2,3-b]pyridine (B153569) systems have been used to confirm the stability of key binding interactions within enzyme active sites over nanoseconds of simulation time.
These advanced modeling techniques are crucial for rational drug design, providing a molecular-level understanding of how compounds like this compound might exert a biological effect.
Intermolecular Interactions and Packing Arrangements
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. While a crystal structure for this compound itself is not detailed in the available literature, analysis of closely related bromo-substituted quinoline derivatives provides a strong predictive framework for its packing behavior. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal.
Key Findings from Hirshfeld Surface Analysis of Analogous Compounds:
H···H Interactions: These are generally the most abundant contacts, often comprising over a third of all interactions on the Hirshfeld surface, highlighting the importance of van der Waals forces in the crystal packing.
Br···H/H···Br Interactions: These contacts are significant, accounting for a substantial portion of the intermolecular interactions. This indicates the role of the bromine atom in forming halogen bonds and other dipole-dipole interactions that stabilize the crystal lattice.
C···H/H···C Interactions: These interactions also play a crucial role, contributing significantly to the cohesion of the molecular assembly in the solid state.
The planarity of the thieno[2,3-b]quinoline core is expected to promote π-π stacking interactions, which are common in aromatic heterocyclic systems and contribute significantly to crystal stability. In the crystal structure of a related compound, ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, molecules are linked by C–H···O hydrogen bonds, forming chains that dictate the packing arrangement. mdpi.com This suggests that similar directional interactions could be significant in the packing of this compound, depending on its specific crystalline form.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 36.9 |
| Br···H/H···Br | 28.2 |
| C···H/H···C | 24.3 |
| O···H/H···O | 7.1 |
| Other | 3.5 |
This interactive table summarizes the percentage contributions of the most significant intermolecular contacts to the crystal packing of a structurally related bromo-quinoline derivative, as determined by Hirshfeld surface analysis.
Ligand-Protein Interaction Profiling for Structural Understanding and Design Principles
Molecular docking and other computational methods are instrumental in predicting how this compound and its derivatives might interact with biological targets such as enzymes and receptors. These studies provide foundational knowledge for structure-based drug design. While specific docking studies on this compound are not extensively reported, research on analogous structures offers valuable insights into the potential binding modes and key interactions.
For instance, molecular docking studies on 6-bromo quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown that the bromo-substituted ring fits into the active site, forming crucial interactions. tandfonline.comresearchgate.net These interactions typically include:
Hydrogen Bonds: Formed between heteroatoms in the quinoline core and amino acid residues like Lysine in the protein's active site. tandfonline.com
Hydrophobic Interactions: The phenyl and thieno rings are likely to engage in hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Alanine. tandfonline.com
π-π or π-Alkyl Stacking: The aromatic systems can interact favorably with residues like Phenylalanine and Threonine. tandfonline.com
Similarly, computational studies on thieno[3,2-c]quinoline derivatives as potential RET kinase inhibitors and thieno[2,3-b]quinoline analogs against CDK5/p25 have highlighted the ability of the thienoquinoline scaffold to anchor within ATP-binding pockets, forming a network of stabilizing interactions. nih.govnih.gov The bromine atom at the 6-position can further influence binding affinity and selectivity through halogen bonding or by occupying specific hydrophobic pockets within the active site. These computational predictions are essential for designing novel derivatives with enhanced potency and selectivity for specific biological targets.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their physical properties or biological activities. nih.govmdpi.com These models are invaluable for predicting the properties of novel, unsynthesized compounds, thereby guiding research and development efforts.
For quinoline and its derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comtandfonline.comtandfonline.com These studies build predictive models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules.
A 3D-QSAR study on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), an anticancer target, yielded robust CoMFA and CoMSIA models with good statistical and predictive capabilities. mdpi.com The contour maps generated from these models provided critical information, indicating that:
Steric Fields: Bulky substituents are favored in certain regions of the molecule to enhance activity, while they are disfavored in others.
Electrostatic Fields: The presence of electron-withdrawing groups (like the bromo substituent) in specific positions can positively influence biological activity, whereas electropositive groups are favored elsewhere.
These models allow for the virtual screening and design of new derivatives with potentially improved properties. mdpi.com For the thieno[2,3-b]quinoline scaffold, a QSPR/QSAR model could predict properties like solubility, toxicity, or inhibitory activity against a specific enzyme, based on descriptors calculated from the molecular structure. While a specific QSPR model for this compound has not been reported, the successful application of these methods to the broader quinoline class demonstrates their potential utility in optimizing this chemical scaffold. mdpi.comtandfonline.com
| Model | q² (Cross-validated r²) | R²pred (External validation) | Key Fields/Descriptors |
|---|---|---|---|
| CoMFA (Hydroquinoline derivatives) | 0.573 | 0.644 | Steric, Electrostatic |
| CoMSIA (Hydroquinoline derivatives) | 0.574 | 0.799 | Steric, Electrostatic |
| CoMFA (Tetrahydroquinoline derivatives) | 0.778 | 0.709 | Steric, Electrostatic |
| CoMSIA (Tetrahydroquinoline derivatives) | 0.764 | 0.713 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor |
This interactive table presents statistical validation parameters from representative 3D-QSAR studies on related quinoline derivatives, illustrating the predictive power of CoMFA and CoMSIA models.
Advanced Research Applications in Organic Chemistry
Role as Intermediates in Complex Molecule Synthesis
The thieno[2,3-b]quinoline scaffold is a cornerstone for the synthesis of more complex molecular structures. The presence of the bromine atom at the 6-position and the phenyl group at the 4-position provides specific reactive sites and steric/electronic properties that chemists can exploit.
The fused ring system of thieno[2,3-b]quinoline serves as a foundational template for constructing larger, more complex polycyclic heteroaromatic systems. bohrium.comrsc.org These extended aromatic structures are of significant interest due to their potential applications in medicinal chemistry and materials science. clockss.org Synthetic strategies often involve the annulation of additional rings onto the quinoline (B57606) or thiophene (B33073) portions of the molecule. For instance, derivatives of the thieno[2,3-b]quinoline core have been used to synthesize novel polycyclic quinolones and benzo[h]thieno[2,3-b]quinoline derivatives. clockss.org The inherent aromaticity and planarity of the core structure are key to building these larger systems, which can exhibit unique photophysical and biological properties. mdpi.com
One common approach involves the cyclization of precursors to form the thieno[2,3-b]quinoline core, which can then be further elaborated. clockss.org For example, the reaction of 1-naphthylisothiocyanate with diethylmalonate can initiate a sequence leading to benzo-annulated thienoquinolines. clockss.org The 6-bromo substituent on the target molecule is particularly valuable as it can participate in intramolecular cyclization reactions, such as the Heck or Suzuki coupling, to form new carbon-carbon bonds and thus, additional rings.
The 6-bromo substituent is a critical functional handle for scaffold modification and diversification, primarily through transition metal-catalyzed cross-coupling reactions. rsc.org This allows for the introduction of a wide array of functional groups at a late stage of the synthesis, enabling the creation of libraries of compounds for screening purposes. The versatility of the C-Br bond makes it an ideal site for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. rsc.org
For example, a Suzuki coupling reaction could replace the bromine atom with various aryl or heteroaryl groups, significantly altering the electronic properties and steric profile of the molecule. Similarly, a Sonogashira coupling could introduce an alkyne moiety, which can be used for further transformations, including cycloadditions or the synthesis of extended conjugated systems. This strategic functionalization is crucial in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govnih.gov The ability to modify the scaffold at the 6-position allows for fine-tuning of its interactions with biological targets. mdpi.com
| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Functional Group | Potential Application |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Bi-aryl system | Modulating electronic properties, extending conjugation |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Aryl-alkyne | Intermediate for further cyclization, materials science |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, ligand, base | Aryl-amine | Introducing hydrogen-bond donors/acceptors for biological targets |
| Heck Coupling | Alkene | Pd(OAc)₂, ligand, base | Aryl-alkene | Extending conjugation, creating styrenyl derivatives |
Applications in Materials Science Research
The extended π-conjugated system of the 4-phenylthieno[2,3-b]quinoline core suggests potential applications in materials science, particularly in the field of organic electronics and photonics. Such planar, aromatic molecules can exhibit interesting photophysical properties, including fluorescence and potentially phosphorescence. The introduction of a heavy atom like bromine can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This phenomenon is a prerequisite for phosphorescence emission.
While specific studies on the phosphorescence of 6-Bromo-4-phenylthieno[2,3-b]quinoline are not widely reported, related bromo-substituted heterocyclic compounds have been investigated as components of organic light-emitting diodes (OLEDs) or as chemical sensors. mdpi.com The tunability of the scaffold through modification at the bromo position allows for the systematic alteration of the emission wavelength and quantum yield. mdpi.com These materials could potentially be used as host lattices for other optically active species or as emitters themselves in optoelectronic devices. mdpi.com
Methodology Development and Green Chemistry Approaches
The synthesis of the thieno[2,3-b]quinoline scaffold itself is an active area of research, with a growing emphasis on developing more efficient and environmentally friendly methods. researchgate.net Green chemistry approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. ijpsjournal.com Recent advancements in the synthesis of quinoline and its fused derivatives include the use of nanocatalysts, solvent-free reaction conditions, and microwave irradiation to accelerate reactions and improve yields. nih.gov
For instance, the Friedländer annulation, a classic method for quinoline synthesis, has been adapted using green principles, such as employing reusable solid acid catalysts or performing the reaction in water or under solvent-free conditions. nih.gov The development of one-pot, multi-component reactions to build the thieno[2,3-b]quinoline core is another key area of methodology development, as it reduces the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. ijpsjournal.comnih.gov
Supramolecular Chemistry and Self-Assembly Studies
The planar and aromatic nature of this compound makes it a candidate for studies in supramolecular chemistry. Such molecules can engage in non-covalent interactions, particularly π-π stacking, which can drive the self-assembly of molecules into well-ordered, higher-order structures. These self-assembled architectures are of interest for the development of "smart" materials, liquid crystals, and components for molecular electronics.
The phenyl group at the 4-position can influence the packing arrangement in the solid state, while the bromo group at the 6-position could participate in halogen bonding, another important non-covalent interaction that can be used to direct the self-assembly process. By designing derivatives with specific functional groups capable of hydrogen bonding or other directional interactions, it is possible to create complex supramolecular polymers or networks with tailored properties.
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 6-Bromo-4-phenylthieno[2,3-B]quinoline?
- Methodological Answer : The synthesis typically involves halogenation of the quinoline core, followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the phenyl group. Critical parameters include:
- Bromination efficiency : Use of NBS (N-bromosuccinimide) or Br₂ in DMF at controlled temperatures (0–25°C) to avoid over-bromination .
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions, with anhydrous conditions to prevent boronic acid decomposition .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product (>95% purity) .
Q. How can I confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., downfield shifts for bromine at C6 and phenyl at C4) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 356.99 for C₁₇H₁₁BrNS⁺) .
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the thienoquinoline fused ring system .
Q. What are the storage and stability requirements for this compound?
- Methodological Answer :
- Store at 0–6°C under inert gas (Ar/N₂) to prevent degradation of the bromine substituent and thieno-quinoline core .
- Use amber vials to avoid photolytic debromination. Stability tests (TGA/DSC) indicate decomposition above 180°C .
Advanced Research Questions
Q. How can I resolve contradictions in reported reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : Discrepancies arise from competing pathways:
- Bromine vs. sulfur reactivity : The thieno ring’s sulfur may coordinate with Pd, slowing coupling. Mitigate by using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) to favor bromine activation .
- Steric effects : The phenyl group at C4 may hinder access to the C6 bromine. Optimize solvent polarity (toluene > DMF) to improve steric tolerance .
Q. What strategies enhance the compound’s utility in bioactivity studies?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., -OH, -NH₂) at C2 or C7 via directed ortho-metalation .
- Biological assays : Use fluorescence quenching (via bromine’s heavy atom effect) to study DNA intercalation or protein binding .
- Toxicity profiling : Compare IC₅₀ values against structurally similar quinoline derivatives (e.g., 6-fluoro-4-phenyl analogs) to establish structure-activity relationships .
Q. How can computational methods guide experimental design for this compound?
- Methodological Answer :
- DFT calculations : Predict electrophilic aromatic substitution sites (e.g., C3 vs. C5 for nitration) based on frontier molecular orbitals .
- Molecular docking : Screen against kinase targets (e.g., EGFR) by modeling the phenylthieno group’s π-π stacking interactions .
- MD simulations : Assess solubility by simulating interactions with DMSO/water mixtures, correlating with experimental logP values (~3.2) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Batch vs. flow chemistry : Flow systems reduce exothermic risks during bromination and improve yield consistency (>85%) .
- Byproduct management : Monitor for dehalogenated byproducts (e.g., 4-phenylthienoquinoline) via LC-MS and optimize quenching protocols (Na₂S₂O₃ wash) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
